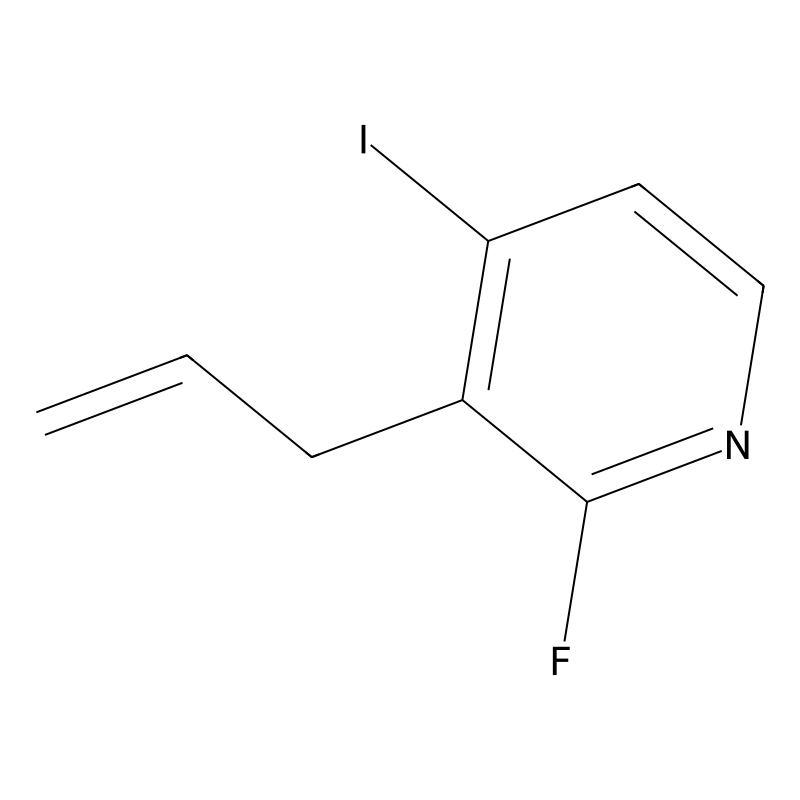

3-Allyl-2-fluoro-4-iodopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor Molecule

3-Allyl-2-fluoro-4-iodopyridine possesses a combination of functional groups (allyl, fluoro, and iodo) that can be attractive for organic synthesis. The presence of the halogen (iodo) makes it a potential precursor for further functionalization reactions, such as Suzuki coupling or Negishi coupling, which are commonly used to construct complex organic molecules (). The allyl group can also participate in various reactions for further elaboration.

Fluorine Replacement Studies

The strategic placement of the fluorine atom might be of interest for researchers studying the effect of fluorine substitution on the biological activity or other properties of a molecule. Replacing the fluorine with other functional groups could lead to analogs with different properties, allowing for structure-activity relationship (SAR) studies.

Medicinal Chemistry

While there's no current research readily available on 3-Allyl-2-fluoro-4-iodopyridine specifically, similar pyridine derivatives with fluorine and iodine substituents have been explored as potential building blocks for active pharmaceutical ingredients (APIs) (). This suggests 3-Allyl-2-fluoro-4-iodopyridine might also be investigated in the development of new drugs.

3-Allyl-2-fluoro-4-iodopyridine is a heterocyclic compound characterized by its molecular formula C₈H₇FIN and a molecular weight of 263.05 g/mol. This compound features an allyl group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position of the pyridine ring. The unique arrangement of these substituents contributes to its potential reactivity and applications in synthetic chemistry and medicinal chemistry .

- Suzuki Coupling Reaction: This reaction involves coupling with boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science.

- Iodofluorination: The compound can undergo iodofluorination reactions to introduce both iodine and fluorine into alkenes, enhancing their reactivity.

- Fluoroamination of Alkenes: It can also serve as a substrate in fluoroamination reactions, leading to the formation of fluorinated amines, which are valuable in drug development .

While specific biological activity data for 3-Allyl-2-fluoro-4-iodopyridine is limited, its structural similarity to other fluorinated pyridine derivatives suggests potential applications in medicinal chemistry. Compounds like 3-fluoro-4-iodopyridine have been linked to various biological activities, including antimicrobial properties and roles as intermediates in the synthesis of bioactive molecules .

The synthesis of 3-Allyl-2-fluoro-4-iodopyridine can be achieved through several methods:

- Halogenation: Starting from 2-fluoropyridine, halogenation can introduce iodine at the desired position.

- Allylation: The introduction of the allyl group can be performed using allyl halides under basic conditions.

- Coupling Reactions: Utilizing cross-coupling techniques such as the Suzuki reaction can facilitate the formation of this compound from simpler precursors .

The uniqueness of 3-Allyl-2-fluoro-4-iodopyridine lies in its specific combination of an allyl group, fluorine, and iodine, which allows for diverse reactivity patterns not present in other similar compounds. This makes it a valuable intermediate for complex organic syntheses and potential therapeutic agents .

Retrosynthetic Analysis of 3-Allyl-2-fluoro-4-iodopyridine

The retrosynthetic analysis of 3-allyl-2-fluoro-4-iodopyridine reveals multiple strategic disconnections that guide synthetic planning [1] [2] [3]. The target molecule presents a complex substitution pattern on the pyridine ring, requiring careful consideration of the installation sequence for the allyl, fluoro, and iodo substituents.

The primary retrosynthetic approach involves disconnection of the allyl group at the 3-position, leading to a 2-fluoro-4-iodopyridine intermediate [5]. This strategy capitalizes on the availability of fluorinated pyridine derivatives and established allylation methodologies. Alternative disconnections include breaking the carbon-iodine bond at the 4-position, which would provide access through cross-coupling reactions of 3-allyl-2-fluoropyridine with iodine sources [6].

The electronic nature of the pyridine ring significantly influences the retrosynthetic strategy. The electron-withdrawing fluorine substituent at the 2-position deactivates the ring toward electrophilic substitution while directing subsequent reactions through electronic effects [7] [8]. This substitution pattern necessitates careful consideration of reaction sequences to avoid incompatible transformations.

Modern retrosynthetic analysis increasingly relies on computational approaches to evaluate synthetic feasibility [2] [3]. These methods consider factors such as functional group compatibility, reaction yields, and the availability of starting materials to optimize synthetic routes.

Palladium-Catalyzed Cross-Coupling Strategies for Functional Group Interconversion

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing carbon-carbon bonds in pyridine derivatives [9] [10] [11]. The Suzuki-Miyaura coupling reaction demonstrates exceptional utility for installing aryl substituents on iodopyridine derivatives, with yields typically ranging from 70-95% under optimized conditions [11] [12] [13].

The success of palladium-catalyzed transformations depends critically on catalyst selection and reaction optimization [14] [15]. Studies have demonstrated that palladium acetate combined with pyridine ligands exhibits remarkably high reactivity, with optimal palladium-to-pyridine ratios of 1:0.9 providing superior performance compared to conventional catalyst systems [15]. This enhancement results from the generation of coordinatively unsaturated palladium species that facilitate carbon-hydrogen activation.

Negishi coupling reactions offer complementary reactivity patterns, particularly advantageous for installing alkyl substituents [16] [17]. Organozinc reagents demonstrate excellent functional group tolerance and provide reliable yields of 60-90% in pyridine systems. The mild reaction conditions associated with Negishi coupling make it particularly suitable for sensitive fluoropyridine substrates [17].

Recent advances in cross-coupling methodology include the development of pyridine sulfinates as nucleophilic coupling partners [10] [18]. These reagents overcome the limitations associated with unstable pyridine boronates, providing access to challenging 2-substituted pyridines with unprecedented scope and efficiency. The desulfinylative cross-coupling process demonstrates exceptional breadth, accommodating both aryl bromides and chlorides as electrophilic partners [18].

The mechanistic understanding of palladium-catalyzed processes continues to evolve through computational studies [19]. Density functional theory calculations reveal that transmetalation represents the rate-determining step in many cross-coupling reactions, with activation barriers strongly influenced by the electronic properties of the pyridine substrate [19].

Regioselective Halogenation Techniques in Pyridine Derivatives

Regioselective halogenation of pyridine derivatives remains a fundamental challenge in synthetic chemistry, particularly for accessing the 3-position of the pyridine ring [20] [7] [21]. Traditional electrophilic halogenation methods suffer from poor regioselectivity and harsh reaction conditions that limit functional group tolerance [7].

The development of Zincke imine intermediate strategies represents a significant advancement in regioselective pyridine halogenation [7] [21] [22]. This methodology involves ring-opening of pyridines to form reactive linear imine intermediates, followed by regioselective halogenation and subsequent ring closure. The approach demonstrates excellent 3-selectivity with yields of 70-90% under mild reaction conditions [21] [22].

Mechanistic studies indicate that the selectivity-determining step varies based on the halogen electrophile employed [21] [22]. For iodination reactions, the initial halogen addition to the imine intermediate controls regioselectivity, while bromination and chlorination proceed through different mechanistic pathways. Computational analysis reveals that electronic effects and steric interactions both contribute to the observed selectivity patterns [22].

Metalation-halogenation sequences provide an alternative approach for installing halogens at specific positions [23]. The directed lithiation of 2-fluoropyridine followed by iodine quenching affords 2-fluoro-3-iodopyridine in 92% yield [23]. This methodology requires careful control of reaction temperature and base selection to achieve optimal regioselectivity.

Photochemical halogenation represents an emerging area of investigation [24]. These methods utilize visible light activation to generate halogen radicals under mild conditions, offering potential advantages in terms of functional group tolerance and reaction selectivity [24].

Allylation Protocols: Radical versus Ionic Pathway Optimization

The installation of allyl groups on pyridine derivatives can proceed through fundamentally different mechanistic pathways, each offering distinct advantages and limitations [25] [26] [27] [28]. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired regioselectivity patterns.

Radical allylation pathways typically involve single-electron transfer processes that generate pyridinyl radicals capable of coupling with allyl radicals [28] [29] [30]. These transformations demonstrate several key advantages: mild reaction conditions, high functional group tolerance, and the ability to access unique regioselectivity patterns that diverge from classical ionic mechanisms [30] [31]. The radical pathway often proceeds through chain mechanisms with fast propagation rates, enabling efficient transformations under photochemical conditions [30] [31].

Recent developments in photochemical organocatalytic functionalization have demonstrated the coupling of pyridinyl radicals with allylic radicals derived from carbon-hydrogen bond activation [30] [31]. These processes utilize dithiophosphoric acid catalysts that perform multiple functions: Brønsted acid activation, single-electron transfer reduction, and hydrogen atom abstraction [31]. The resulting methodology enables direct allylation of pyridines with high regioselectivity and broad substrate scope [31].

Ionic allylation pathways proceed through two-electron mechanisms involving nucleophilic or electrophilic intermediates [25] [26] [32]. Palladium-catalyzed allylation of alkylpyridines represents a well-established ionic methodology [26]. These reactions proceed through initial formation of alkylidene dihydropyridine intermediates that react with π-allylpalladium electrophiles [26]. The catalytic cycle involves oxidative addition of palladium to activated allyl groups, providing good yields for both 2- and 4-alkylpyridines [26].

The choice between radical and ionic pathways depends on several factors including substrate structure, desired regioselectivity, and reaction conditions [25] [27]. Radical pathways generally offer superior functional group tolerance and can operate under milder conditions, while ionic pathways may provide better predictability and selectivity control through classical electronic effects [27] [33].

Mechanistic optimization requires careful consideration of reaction parameters for each pathway type. Radical allylation benefits from optimization of photocatalyst loading, light source selection, and solvent effects [30] [31]. Ionic allylation requires attention to nucleophile reactivity, base selection, and temperature control [26] [32]. The development of unified platforms that accommodate both ionic and radical nucleophiles represents an important advance in synthetic methodology [25] [27].

Recent computational studies have provided insights into the energetics and selectivity patterns of different allylation mechanisms [27] [34]. These calculations reveal that radical-radical cross-coupling pathways can be energetically more favorable than conventional Minisci-type radical addition routes, highlighting the importance of mechanistic understanding for reaction optimization [34].

Thermogravimetric analysis of 3-allyl-2-fluoro-4-iodopyridine indicates a boiling point of approximately 275.6 ± 35.0 degrees Celsius at atmospheric pressure (760 mmHg) [1]. This suggests a relatively high thermal stability under normal laboratory conditions. Thermal decomposition typically begins near or above this boiling range, with mass loss corresponding to volatilization and subsequent breakdown of the pyridine ring and substituents. Although specific thermogravimetric curves are not publicly available, the presence of heavy halogens such as iodine and fluorine generally imparts significant thermal robustness, but also potential for complex decomposition pathways involving halogen release at elevated temperatures.

| Parameter | Value |

|---|---|

| Molecular Weight | 263.05 g/mol |

| Boiling Point | 275.6 ± 35.0 °C at 760 mmHg |

| Thermal Stability Range | Up to ~275 °C (approximate) |

Solubility Parameters in Polar/Non-Polar Solvent Systems

3-Allyl-2-fluoro-4-iodopyridine exhibits solubility characteristics influenced by its polar pyridine nitrogen and halogen substituents combined with a hydrophobic allyl group. While specific solubility data for this exact compound is limited, related halogenated pyridines demonstrate moderate solubility in polar aprotic solvents such as tetrahydrofuran, 1,4-dioxane, and dichloromethane, and limited solubility in non-polar solvents like hexane or pentane [2]. The compound’s solubility in water is expected to be low due to the hydrophobic allyl and iodine substituents.

| Solvent Type | Representative Solvents | Solubility Expectation |

|---|---|---|

| Polar Aprotic | Tetrahydrofuran, 1,4-Dioxane, Dichloromethane | Moderate to good solubility |

| Polar Protic | Water, Alcohols | Poor solubility |

| Non-Polar | Hexane, Pentane | Poor solubility |

Photostability Under UV-Visible Radiation Exposure

Photostability testing for compounds similar to 3-allyl-2-fluoro-4-iodopyridine typically involves exposure to ultraviolet and visible light to assess degradation. The presence of iodine and fluorine atoms in the pyridine ring can influence photostability due to their electronic effects, potentially sensitizing the molecule to photodegradation under UV exposure. Standard photostability protocols, such as those outlined by regulatory guidelines, expose samples to controlled UV-visible radiation (e.g., 1.2 million lux-hours visible light and 200 watt-hours per square meter UVA light) [3]. Although specific photostability data for 3-allyl-2-fluoro-4-iodopyridine is not available, it is recommended to store the compound in dark conditions and at low temperatures (2-8 degrees Celsius) to minimize photodegradation [1].

XLogP3

Dates

Explore Compound Types